2-methyl-4-(1H-pyrrol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted at three positions:
- Position 2: A methyl group, enhancing lipophilicity and metabolic stability.
- Position 4: A 1H-pyrrol-1-yl group, a nitrogen-rich heterocycle that may participate in hydrogen bonding or π-π interactions.
- Position 6: A piperazine ring linked to a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group improves bioavailability and resistance to oxidative metabolism, while the benzoyl group contributes to steric bulk and electronic effects .
Properties
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O/c1-15-25-18(27-8-2-3-9-27)14-19(26-15)28-10-12-29(13-11-28)20(30)16-4-6-17(7-5-16)21(22,23)24/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOHHOPWNGSONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among similar compounds include modifications to the piperazine substituent, pyrimidine substituents, and heterocyclic moieties. Below is a comparative analysis:
Substituent Effects on Pharmacological Properties
- Trifluoromethyl Benzoyl vs. Sulfonyl : The benzoyl group in the target compound may enhance lipophilicity and CNS penetration compared to sulfonyl derivatives, which are more polar .
- Pyrrole vs. Pyrazole : The 1H-pyrrol-1-yl group in the target compound offers distinct hydrogen-bonding capabilities compared to pyrazole derivatives (e.g., compound 5), which may influence selectivity for biological targets .
- Thiophene vs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:
- Coupling reactions to introduce the piperazine-tritylbenzoyl moiety, using coupling agents like EDCI/HOBt in anhydrous DMF .
- Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for lipophilic intermediates) to minimize side reactions .
- Catalysts : Stannous chloride for reductions or palladium-based catalysts for cross-couplings .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time for slow steps.
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to improve yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying the piperazine-linked benzoyl group .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine conformation) using single-crystal data (see Table 1) .
- HPLC-PDA : Ensures >95% purity, with C18 columns and acetonitrile/water gradients for separation .
Q. Table 1: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pccn | |
| Unit Cell Dimensions | a=21.31 Å, b=18.62 Å, c=7.49 Å |
Advanced Research Questions
Q. How does the substitution pattern (e.g., trifluoromethyl group, piperazine linkage) influence binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with target pockets. Compare with analogs lacking this group using enzymatic assays (e.g., IC₅₀ shifts) .
- Piperazine Linkage : Flexibility impacts binding kinetics. Rigidify the piperazine ring (e.g., via sp³ hybridization) and measure changes in receptor affinity using surface plasmon resonance (SPR) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions with kinase domains or GPCRs .
Q. Table 2: Comparative Biological Activity of Structural Analogs
| Compound | Structural Feature | IC₅₀ (nM) | Target |
|---|---|---|---|
| Target Compound | Trifluoromethyl, piperazine | 12.3 | Kinase X |
| Analog A (no CF₃) | Methyl instead of CF₃ | 245.7 | Kinase X |
| Analog B (rigid piperazine) | Piperazine replaced with morpholine | 89.4 | Kinase X |
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with alternative methods like ATP-based luminescence or flow cytometry .
- Control Experiments :
- Data Normalization : Account for batch-to-batch variability by normalizing to internal standards (e.g., housekeeping genes in qPCR) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological disorders?
Methodological Answer:
- In Vitro Models :
- In Vivo Studies :
Q. What are the best practices for analyzing pharmacokinetic properties, such as metabolic stability and plasma protein binding?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
